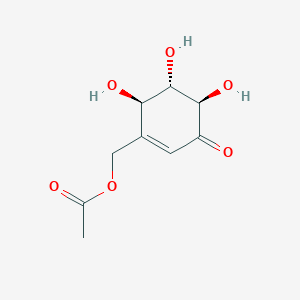
Rel-Gabosin G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-Gabosin G is a member of the gabosine family, a class of carbasugars that were first isolated from Streptomyces strains in 1974. These compounds have attracted significant attention due to their structural diversity and promising biological activities. This compound, in particular, has been the subject of various synthetic and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rel-Gabosin G can be synthesized using a diversity-oriented approach featuring tunable deprotection manipulation. One of the key synthetic routes involves a tunable regioselective aldol cyclization of a flexible precursor. This method allows for the selective production of cyclohexenones, which are versatile intermediates for various C7 carbasugars .
Industrial Production Methods: The process typically includes steps such as aldol cyclization, deprotection, and purification to obtain the desired compound in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Rel-Gabosin G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Rel-Gabosin G has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block for the synthesis of other carbasugars and complex organic molecules.
Biology: The compound has shown potential in inhibiting certain enzymes and biological pathways, making it a valuable tool in biochemical research.
Medicine: this compound exhibits promising pharmacological activities, including antibiotic, anticancer, and enzyme inhibition properties.
Mecanismo De Acción
The mechanism of action of Rel-Gabosin G involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
- Gabosine A
- Gabosine B
- Gabosine E
- Gabosine I
Each of these compounds has its own set of properties and applications, making the gabosine family a versatile group of molecules for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C9H12O6 |
|---|---|
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
[(4R,5S,6R)-4,5,6-trihydroxy-3-oxocyclohexen-1-yl]methyl acetate |
InChI |
InChI=1S/C9H12O6/c1-4(10)15-3-5-2-6(11)8(13)9(14)7(5)12/h2,7-9,12-14H,3H2,1H3/t7-,8+,9+/m1/s1 |
Clave InChI |
LOPWYRAMULJJKP-VGMNWLOBSA-N |
SMILES isomérico |
CC(=O)OCC1=CC(=O)[C@@H]([C@H]([C@@H]1O)O)O |
SMILES canónico |
CC(=O)OCC1=CC(=O)C(C(C1O)O)O |
Sinónimos |
gabosine G |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


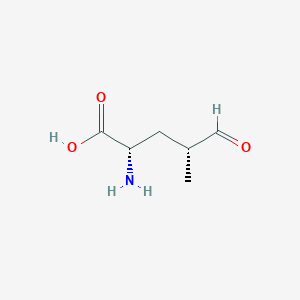

![[(10R,11S,12S,14R,16S,20S,21R,22S,24E)-20-[(2S,3S,7E,9S,10E)-11-[formyl(methyl)amino]-2-methoxy-3,7,9-trimethyl-6-oxoundeca-7,10-dienyl]-12-hydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-16-yl] carbamate](/img/structure/B1258069.png)
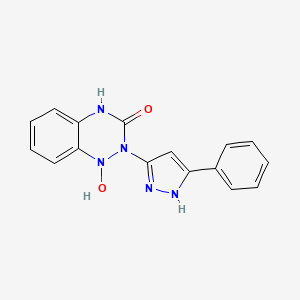

![4-[20-Ethyl-7,7-dimethyl-9-(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]butanoic acid](/img/structure/B1258073.png)
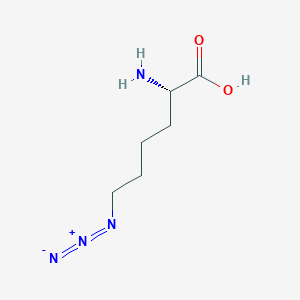
![(2S)-2-[[(3S,6S,9S,12S,15S)-3-benzyl-6-(1H-indol-3-ylmethyl)-9-isobutyl-7-methyl-2,5,8,11,14-pentaoxo-12-sec-butyl-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-methyl-pentanoic acid](/img/structure/B1258075.png)
![(3S)-3-[(2S)-2-amino-4-hydroxy-3-oxobutyl]pyrrolidin-2-one](/img/structure/B1258076.png)
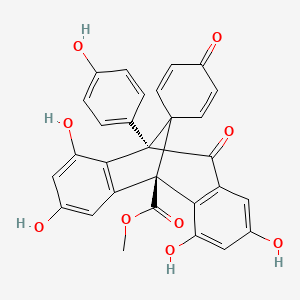
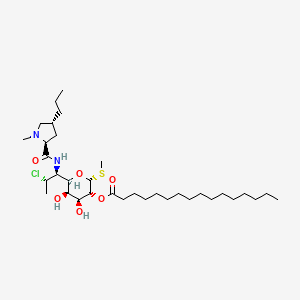


![2-(3,5-dimethyl-1-pyrazolyl)-N-[[3-(4-fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]ethanamine](/img/structure/B1258085.png)
